7-Aminoindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-amino-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBJXCOZDZRPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Aminoindoline 2,3 Dione and Analogous Derivatives
Classical Synthetic Routes to Indoline-2,3-dione and 7-Substituted Analogs
The traditional syntheses of the indoline-2,3-dione (isatin) core and its derivatives have been pivotal in the development of heterocyclic chemistry. These methods, while sometimes limited by harsh conditions or moderate yields, remain fundamental in the construction of this important class of compounds.
Preparation of 7-Halogenated Isatin (B1672199) Precursors via Bromination of Isatin
The introduction of a halogen atom at the C7 position of the isatin ring is a crucial step in the synthesis of 7-substituted derivatives, including 7-Aminoindoline-2,3-dione. Direct bromination of isatin often leads to a mixture of products, with substitution occurring at the C5 and C7 positions. However, selective synthesis of 7-bromoisatin (B152703) can be achieved by adapting established protocols for unsubstituted isatin. calstate.edu The presence of a halogen at the 7-position not only serves as a handle for further functionalization, such as amination, but has also been shown to enhance the inhibitory potency of isatin-based compounds in various biological assays. calstate.edu
Routes Involving 7-Aminoindole Starting Materials
While less common, the synthesis of this compound can be envisioned to start from 7-aminoindole. This approach would necessitate the oxidation of the pyrrole (B145914) ring of the 7-aminoindole precursor. Various oxidizing agents are known to convert indoles to their corresponding 2,3-diones (isatins). A convenient method for such a transformation involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This one-pot bromination and oxidation method has been successfully applied to convert various indoles into their corresponding isatin derivatives in good to excellent yields. researchgate.net
Cyclization Strategies from Substituted Anilines for Substituted Indole-2,3-diones
The Sandmeyer isatin synthesis is a cornerstone in the preparation of isatins from anilines. biomedres.usnih.gov This two-step process involves the initial reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields the corresponding isatin. biomedres.usnih.gov This method is particularly effective for anilines bearing electron-withdrawing groups. biomedres.us
For the synthesis of 7-substituted isatins, a meta-substituted aniline would be the required starting material. However, this can often lead to a mixture of 4- and 6-substituted isatin regioisomers. To achieve regioselectivity, alternative classical methods like the Stolle and Gassman syntheses are often employed. The Stolle synthesis involves the condensation of an arylamine with oxalyl chloride followed by a Lewis acid-catalyzed cyclization. biomedres.usnmc.gov.in The Gassman synthesis proceeds through the formation of a 3-methylthio-2-oxindole intermediate which is then oxidized to the corresponding isatin. nmc.gov.in
| Classical Synthetic Route | Starting Material | Key Reagents | Product | Reference |
| Sandmeyer Synthesis | Aniline | Chloral hydrate, Hydroxylamine, H₂SO₄ | Isatin | biomedres.usnih.gov |
| Stolle Synthesis | Arylamine | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Substituted Isatin | biomedres.usnmc.gov.in |
| Gassman Synthesis | Aniline | tert-Butyl hypochlorite, Methylthioacetate | Substituted Isatin | nmc.gov.in |
Contemporary Approaches for Indoline-2,3-dione Scaffold Construction and Functionalization
Modern synthetic methods have introduced more sophisticated and efficient ways to construct and functionalize the indoline-2,3-dione scaffold, with transition metal-catalyzed reactions playing a prominent role.
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a powerful toolkit for the formation of carbon-nitrogen bonds, a key step in the synthesis of amino-substituted heterocycles. These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches.
Rhodium(III)-Catalyzed C-H Activation and Annulation Strategiesnih.gov
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including derivatives of indoline (B122111). mdpi.com This methodology allows for the direct functionalization of C-H bonds, which are typically unreactive, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net While direct synthesis of this compound using this method is not extensively documented in dedicated reports, the principles of Rh(III)-catalyzed C-H activation on the indole (B1671886) nucleus provide a clear framework for its potential synthesis.
The strategy generally involves the use of a directing group on the indole nitrogen to guide the rhodium catalyst to a specific C-H bond. For the synthesis of 7-substituted indoles, a directing group would steer the catalyst to the C7 position for subsequent annulation or coupling reactions. researchgate.net Various directing groups have been successfully employed for C-H functionalization at different positions of the indole ring. rsc.org
Annulation reactions catalyzed by Rh(III) can proceed with various coupling partners, such as alkynes and alkenes, to build fused ring systems. nih.govorganic-chemistry.org For instance, the reaction of an appropriately protected 7-aminoindole derivative could, in principle, be coupled with a suitable partner to construct the dione (B5365651) functionality at the 2 and 3 positions. The reaction mechanism typically involves a C-H metalation step to form a rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination to furnish the product and regenerate the active catalyst. mdpi.comresearchgate.net The choice of oxidant is also crucial in these catalytic cycles, with some recent advancements using molecular oxygen as the sole oxidant, enhancing the green profile of the reaction. nih.gov
Table 1: Key Features of Rh(III)-Catalyzed C-H Activation for Indole Functionalization
| Feature | Description |
| Catalyst | Typically a cationic rhodium(III) complex, such as [Cp*RhCl2]2. |
| Directing Group | A coordinating group attached to the indole nitrogen to ensure regioselectivity. |
| Coupling Partners | Alkynes, alkenes, and other unsaturated molecules for annulation. |
| Oxidant | Often requires a silver or copper salt, though greener alternatives like air are being developed. nih.gov |
| Key Intermediate | A five-membered rhodacycle formed via C-H activation. |
Multicomponent Reaction Protocols for Indoline-2,3-dione Derivativesnih.govnih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net Numerous MCRs have been developed for the synthesis of diverse indoline-2,3-dione (isatin) derivatives, particularly those leading to spirocyclic systems. nih.govmdpi.combeilstein-journals.org
A common MCR strategy involves the reaction of an isatin derivative, an amine, and a third component like an activated acetylene. For example, the three-component reaction of N-alkyl-indoline-2,3-diones, anilines, and diethyl acetylenedicarboxylate (B1228247) can be catalyzed by Brønsted acidic ionic liquids to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives in high yields. nih.govmdpi.com The use of ionic liquids as catalysts and the application of ultrasonic irradiation can further enhance the efficiency and green credentials of these reactions. mdpi.com
These protocols are valuable for generating libraries of structurally complex indoline-2,3-dione derivatives for biological screening. The functional group tolerance and operational simplicity of MCRs make them a powerful tool in medicinal chemistry. researchgate.netnih.gov While a specific MCR for the direct synthesis of this compound is not prominently featured, the versatility of the isatin core in these reactions suggests that a suitably substituted 7-amino-isatin could serve as a building block for a wide array of complex molecules.
Switchable Synthetic Pathways for Aminoindolinesresearchgate.net
Switchable synthesis refers to the selective formation of different structural isomers from a common set of reactants by subtly changing the reaction conditions, such as the solvent, temperature, or catalyst. rsc.org This strategy offers a sophisticated level of control over chemical reactions and allows for the divergent synthesis of related but distinct molecular scaffolds.
A notable example involves a palladium-catalyzed process that can be switched to selectively produce either C4-ethylaminoindole or C7-aminoindoline scaffolds. nih.gov This switch is achieved by controlling the β-carbon elimination from a common intermediate. The reaction utilizes an aziridine (B145994) as a C-H ethylamination reagent. nih.gov By carefully tuning the reaction parameters, the synthetic pathway can be directed towards the desired positional isomer, providing a flexible route to substituted aminoindolines.
Another demonstrated switchable synthesis allows for the selective formation of either 3-aminoindolines or 2′-aminoaryl acetic acids from the same starting material, 3-azido-2-hydroxyindolines. rsc.org The outcome is controlled by the choice of Grignard reagent and the reaction conditions, including the solvent and temperature, which dictate the chemoselectivity of the reaction. rsc.org These examples of switchable pathways underscore the potential for developing highly selective and versatile methods for the synthesis of specific aminoindoline isomers, including those related to the 7-aminoindoline core.
Green Chemistry Principles in the Synthesis of Indoline-2,3-dionesnih.govnih.govrsc.orgrsc.orgresearchgate.net
The application of green chemistry principles to the synthesis of indoline-2,3-diones and their derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net
Maximizing Atom Economy in Reaction Designrsc.orgrsc.orgresearchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comwikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they minimize the formation of byproducts. jk-sci.com Multicomponent reactions are excellent examples of atom-economical processes, as they are designed to incorporate the majority of the atoms from the starting materials into the final product. researchgate.net Rhodium-catalyzed C-H activation/annulation reactions also strive for high atom economy by avoiding the need for pre-functionalization of substrates, thus eliminating the waste associated with protecting groups and activation steps. researchgate.net
Minimization or Elimination of Auxiliary Substances and Solventsrsc.orgrsc.org
A key principle of green chemistry is to reduce or eliminate the use of auxiliary substances like solvents and separation agents. google.com When solvents are necessary, greener alternatives such as water or ionic liquids are preferred over volatile organic compounds. google.commdpi.com The synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives using ionic liquid catalysts is a case in point. mdpi.com Furthermore, performing reactions under solvent-free conditions, where possible, represents an ideal scenario. nih.gov Flow chemistry techniques are also being explored for the synthesis of indoline derivatives, which can minimize the use of hazardous reagents and facilitate catalyst recycling. epa.gov
Design for Energy Efficiency: Ambient Conditions and Minimized Purificationrsc.orgrsc.org
Designing synthetic routes that can be conducted at ambient temperature and pressure reduces the energy requirements of a chemical process. researchgate.net Similarly, developing reactions that proceed with high selectivity and yield minimizes the need for energy-intensive purification steps like chromatography. researchgate.net The use of highly efficient catalysts, such as in the Rh(III)-catalyzed C-H activation, can enable reactions to proceed under milder conditions. mdpi.com MCRs often proceed with high efficiency and can sometimes lead to products that precipitate from the reaction mixture, simplifying purification to a simple filtration. beilstein-journals.org Ultrasonic irradiation is another technique used to enhance reaction rates at lower temperatures, contributing to energy efficiency. mdpi.com
Utilization of Renewable Feedstocks
The transition from petrochemical-based starting materials to renewable feedstocks is a cornerstone of green chemistry. In the context of synthesizing indoline and isatin cores, researchers are exploring biomass-derived platform molecules. While direct synthesis of this compound from renewable resources is an emerging area, the synthesis of precursors from biomass is gaining traction. For instance, glucose and other carbohydrates can be converted into various aromatic compounds through microbial fermentation or chemocatalytic routes. These bio-derived aromatics can then serve as starting materials for the synthesis of aniline derivatives, which are key precursors for isatin synthesis.
One conceptual approach involves the conversion of biomass-derived α-hydroxyl acids into amino acids, which can be further elaborated into the desired heterocyclic structures. For example, lignocellulosic biomass can be a source of α-hydroxyl acids, which can be catalytically converted to α-amino acids like alanine, leucine, and phenylalanine. researchgate.netnrel.gov These amino acids, in turn, could potentially be utilized in the synthesis of the indoline ring system. The development of efficient catalytic systems for these transformations is crucial for the economic viability of such processes.
Application of Catalysis for Waste Reduction
Catalysis plays a pivotal role in minimizing waste in chemical synthesis by enabling more efficient and selective reactions. In the synthesis of this compound and its analogs, various catalytic strategies are being employed to reduce the environmental impact.
Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of substituted indolines with high efficiency. nih.gov These methods often involve C-H activation and functionalization, which can reduce the number of synthetic steps and the generation of stoichiometric waste. For example, palladium-catalyzed acetoxylation of indolines at the C7 position has been demonstrated, offering a direct route to functionalized derivatives. nih.gov The use of molecular oxygen as a green oxidant in these catalytic cycles further enhances the sustainability of the process. nih.gov
Furthermore, the development of reusable heterogeneous catalysts is a key area of research. These catalysts can be easily separated from the reaction mixture and reused, minimizing catalyst waste and simplifying product purification. While specific applications to this compound are still under investigation, the broader field of heterocyclic synthesis is seeing a surge in the use of supported metal nanoparticles and metal-organic frameworks (MOFs) as robust and recyclable catalysts.
Ultrasound-Assisted Synthesis
The application of ultrasound irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, improving yields, and reducing energy consumption. In the synthesis of indoline and isatin derivatives, ultrasound has been shown to promote various transformations.
Ultrasound-assisted synthesis of functionalized indolines has been achieved with high yields in significantly reduced reaction times. nih.gov For example, a sono-Fenton process has been utilized to promote a radical cascade reaction for the synthesis of novel functionalized indolines in as little as 60 seconds. nih.gov This method employs an inexpensive and environmentally benign iron catalyst. nih.gov While a direct application to this compound is not yet reported, the synthesis of 5'-substituted isatin-type triazoles has been successfully performed under ultrasound irradiation, resulting in increased yields (78-98%) and drastically reduced reaction times (5 minutes) compared to conventional methods. researchgate.net This approach also eliminated the need for purification by column chromatography, thereby reducing solvent waste. researchgate.net
The benefits of sonication are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and mass transfer.
Ionic Liquid Mediated Reactions
Ionic liquids (ILs), which are salts with low melting points, have gained significant attention as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. bohrium.combenthamdirect.combenthamscience.comresearcher.life Their unique properties can lead to enhanced reaction rates and selectivities.
In the context of isatin chemistry, ionic liquids have been extensively utilized as both solvents and catalysts for the synthesis of various derivatives. bohrium.combenthamdirect.combenthamscience.comresearcher.life For instance, the synthesis of spiro[indole-pyrazolobenzothiazepine] derivatives has been achieved in an ionic liquid using a reusable catalyst. The use of ILs can facilitate product separation and catalyst recycling, contributing to a more sustainable process.
While specific data on the synthesis of this compound in ionic liquids is limited, the general applicability of ILs in isatin chemistry suggests their potential in this area. bohrium.combenthamdirect.combenthamscience.comresearcher.life The tunable nature of ionic liquids allows for the design of task-specific ILs that can be optimized for specific reactions, potentially leading to higher yields and cleaner reaction profiles for the synthesis of 7-amino substituted isatins.
Chemical Reactivity and Derivatization Strategies of 7 Aminoindoline 2,3 Dione
Reactivity at the 7-Amino Group
The 7-amino group is a key functional handle that behaves as a typical aromatic amine. Its nucleophilicity allows for a variety of derivatization strategies aimed at modifying the electronic and steric properties of the molecule, or for linking the isatin (B1672199) scaffold to other chemical entities.
The nucleophilic character of the 7-amino group facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental for introducing a wide range of functional groups onto the isatin core.
Acylation: The 7-amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. The resulting N-acyl derivatives are important for modulating the biological activity of the isatin scaffold. For instance, the synthesis of 7-aminoacylamidocephalosporanic acids highlights the utility of acylating a 7-amino group on a complex scaffold. nih.gov
Sulfonamidation: Similarly, sulfonamides can be prepared by reacting 7-aminoindoline-2,3-dione with sulfonyl chlorides in the presence of a base. This reaction yields compounds with a sulfonamide moiety (-NHSO₂R), a common pharmacophore in many therapeutic agents. The synthesis of various indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives illustrates the successful incorporation of this functional group into the broader isatin chemical space, suggesting the feasibility of this reaction at the 7-position. nih.gov
| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Acylation | Acyl Chloride | Acetyl chloride (CH₃COCl) | Acetamide (-NHCOCH₃) |
| Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Acetamide (-NHCOCH₃) |
| Sulfonamidation | Sulfonyl Chloride | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | Benzenesulfonamide (-NHSO₂C₆H₅) |
| Sulfonamidation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl) | Tosyamide (-NHSO₂C₆H₄CH₃) |
Condensation reactions are a cornerstone of isatin chemistry. While the C3-carbonyl is the most common site for such reactions, the 7-amino group can also participate as the nucleophile. youtube.com
Schiff Base (Imine) Formation: The primary amino group at the 7-position can undergo condensation with aldehydes or ketones, typically under acid catalysis, to form imines, also known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.com The formation of Schiff bases is a versatile method for introducing diverse aryl and alkyl substituents, significantly expanding the chemical diversity of the isatin derivatives. nih.gov The synthesis of Schiff bases from the analogous 5-aminoisatin (B1251771) provides strong evidence for the reactivity of the amino group in this context. ekb.eg
Hydrazone Formation: The term "hydrazone" in the context of isatin chemistry most often refers to the product formed from the condensation of the C3-carbonyl group with a hydrazine (B178648) derivative. nih.govrsc.org This reaction is highly efficient and is used to generate a vast library of bioactive compounds. rsc.org Although this reaction does not directly involve the 7-amino group as a reactant, its presence on the aromatic ring can electronically influence the reactivity of the C3-carbonyl, potentially modulating the rate and yield of hydrazone formation. The reaction typically proceeds by refluxing the isatin with a suitable hydrazine or hydrazide in a protic solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov
| Reaction Type | Reactant on Isatin Core | External Reagent | Product Type | Reference Reaction |
|---|---|---|---|---|
| Schiff Base Formation | 7-Amino Group | Benzaldehyde | Imine | Primary Amine + Aldehyde researchgate.net |
| Schiff Base Formation | 7-Amino Group | Acetone | Imine | Primary Amine + Ketone researchgate.net |
| Hydrazone Formation | C3-Carbonyl | Hydrazine Hydrate (B1144303) | Hydrazone | Isatin + Hydrazine nih.gov |
| Hydrazone Formation | C3-Carbonyl | Phenylhydrazine | Phenylhydrazone | Isatin + Phenylhydrazine researchgate.net |
The 7-amino group serves as a strategic point for the broader functionalization of the indoline-2,3-dione scaffold. researchgate.net Its presence allows for the attachment of diverse chemical moieties, which can be used to tune the molecule's physicochemical properties and biological activities. This functionalization is crucial for developing libraries of compounds for drug discovery and other applications. For example, the 7-azaindole (B17877) scaffold, a close structural relative, is frequently functionalized to explore its medicinal properties. rsc.org The 7-amino group can be used as an anchor to link the isatin core to other pharmacophores, polymers, or solid supports for various applications.
Reactivity of the Indoline-2,3-dione Core
The indoline-2,3-dione core possesses a unique electronic structure, characterized by an electron-rich aromatic ring fused to an electron-deficient five-membered ring containing two carbonyl groups. This arrangement dictates its reactivity towards both electrophiles and nucleophiles.
Nucleophilic Transformations: The most prominent feature of the dione (B5365651) system is the highly electrophilic C3-carbonyl group (the ketone). This carbon is susceptible to nucleophilic addition from a wide range of nucleophiles. wikipedia.orgucalgary.ca This reaction is a key step in the synthesis of many spiro-oxindole compounds and 3-substituted-3-hydroxy-2-oxindoles. acs.orguevora.pt The reaction typically proceeds via a 1,2-nucleophilic addition mechanism, where the nucleophile attacks the C3-carbonyl, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup. wikipedia.org The electron-donating 7-amino group is expected to slightly decrease the electrophilicity of the carbonyls compared to unsubstituted isatin, but the C3 position remains a highly favorable site for nucleophilic attack.
Electrophilic Transformations: The benzene portion of the this compound scaffold can undergo electrophilic aromatic substitution. The outcome of this reaction is directed by the existing substituents. The 7-amino group is a powerful activating, ortho-, para-directing group. Conversely, the fused heterocyclic ring is deactivating due to the electron-withdrawing nature of the two carbonyl groups. The strong activating effect of the amino group dominates, directing incoming electrophiles primarily to the C6 position (ortho to the amine).
The amide bond (N1-C2) within the five-membered ring of the isatin core is susceptible to cleavage under certain conditions, leading to ring-opening reactions. rsc.org
This transformation is most commonly observed under basic conditions, such as treatment with sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the C2-carbonyl (the amide carbonyl) and leading to the hydrolytic cleavage of the N1-C2 bond. This process results in the formation of the corresponding salt of a 2-(2-aminophenyl)-2-oxoacetic acid, known as an isatinic acid. This ring-opened intermediate can be isolated or "trapped" by further reaction. acs.org More complex transformations can also occur, where the cleavage of the isatin C-N bond is the initial step in a cascade reaction that leads to ring expansion and the formation of larger heterocyclic systems like quinolines. rsc.org The nature of the substituent on the isatin nitrogen can influence the mechanism and outcome of these ring-opening and expansion reactions. rsc.org
Cycloaddition Reactions in Heterocycle Synthesis
The indoline-2,3-dione scaffold, the core of this compound, is a versatile building block in heterocyclic synthesis, particularly in cycloaddition reactions. The electron-deficient C=O bond at the C3-position and the C=C bond of the enone system make it an excellent partner in various cycloaddition strategies, most notably [3+2] cycloadditions. These reactions provide a powerful and atom-economical method for constructing complex, five-membered heterocyclic rings, which are prevalent in many biologically active molecules.
One of the most prominent applications is the 1,3-dipolar cycloaddition of azomethine ylides to the C2-carbonyl group of isatin derivatives. beilstein-journals.org Azomethine ylides, often generated in situ from the decarboxylative condensation of α-amino acids, act as 1,3-dipoles that react with the isatin ketone to form spiro-oxindole-pyrrolidine frameworks. beilstein-journals.org This approach is highly valued for its ability to generate molecular diversity from readily available starting materials. beilstein-journals.org The reaction can be performed in a one-pot, multicomponent fashion, enhancing its efficiency and appeal for creating libraries of complex molecules. beilstein-journals.org
The general mechanism involves the formation of an azomethine ylide, which then attacks the electrophilic C3-carbonyl of the indoline-2,3-dione. The resulting intermediate undergoes an intramolecular cyclization to yield the final spiro-heterocyclic product. The versatility of this method allows for the synthesis of diverse structures by varying the amino acid and the dipolarophile. beilstein-journals.org Formal [3+2] cycloaddition reactions have also been developed using Lewis acids to activate substrates, enabling the convergent synthesis of enantioenriched pyrroloindolines from C(3)-substituted indoles and 2-amidoacrylates. nih.gov
Below is a summary of representative cycloaddition reactions involving the indoline-2,3-dione core.
Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis
| Reaction Type | Reactants | Product Class | Key Features |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatin derivatives, α-Amino acids (e.g., sarcosine, proline) | Spiro[indoline-3,2'-pyrrolidine] derivatives | In situ generation of azomethine ylides; high stereoselectivity. |
| [3+2] Cycloaddition | C(3)-substituted indoles, 2-Amidoacrylates | Pyrroloindolines | Catalyzed by Lewis acids (e.g., (R)-BINOL•SnCl4); provides high enantioselectivity. nih.gov |
| [8+2] Cycloaddition | Indolizine derivatives, Dienophiles (e.g., DMAD) | Cycl[3.2.2]azines | Involves the 8π-electron system of indolizine; used to construct complex fused systems. nih.gov |
Scaffold Modification and Diversification Strategies
The this compound scaffold offers multiple sites for chemical modification, making it an ideal template for generating diverse molecular libraries for drug discovery. Diversification strategies typically target the N1-position, the C3-carbonyl group, and the aromatic ring, including the C7-amino group.
N-Substitution: The indole (B1671886) nitrogen (N1) is readily functionalized through alkylation, acylation, or arylation reactions. This position is crucial as substituents can modulate the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, significantly impacting biological activity. The introduction of a labile protecting group, such as a silyl (B83357) group, can suppress the inherent nucleophilicity of the nitrogen, allowing for other transformations before its removal. ethz.ch
C3-Carbonyl Reactions: The ketone at the C3-position is the most reactive site for nucleophilic addition and condensation reactions. It readily reacts with hydrazines to form hydrazones, which can be further derivatized. nih.gov For instance, condensation with benzenesulfonohydrazide (B1205821) derivatives yields isatin-based sulfonamides. nih.gov This position is also a key anchor for building spirocyclic systems through cycloaddition reactions as previously discussed.
Aromatic Ring Substitution: The benzene ring of the indoline-2,3-dione core, and specifically the C7-amino group, provides another avenue for diversification. The amino group can be acylated, alkylated, or used as a handle to introduce other functional groups or heterocyclic rings. Substituents on the aromatic ring, whether electron-donating or electron-withdrawing, can profoundly influence the electronic properties of the entire scaffold and its interaction with biological targets. nih.gov
These modification strategies enable the late-stage diversification of the core structure, allowing for the rapid synthesis of analogues with varied physicochemical properties for biological screening. ethz.ch
Table 2: Common Scaffold Modification Strategies
| Position | Reaction Type | Reagents | Resulting Functional Group/Moiety |
|---|---|---|---|
| N1 | Alkylation/Acylation | Alkyl halides, Acid chlorides | N-Alkyl, N-Acyl |
| C3 | Condensation | Hydrazines, Hydroxylamines | Hydrazones, Oximes |
| C3 | Wittig Reaction | Phosphonium ylides | Exocyclic double bond |
| C5/C7 | Electrophilic Substitution | Halogenating agents, Nitrating agents | Halogen, Nitro groups |
| C7-NH₂ | Acylation/Sulfonylation | Acyl chlorides, Sulfonyl chlorides | Amides, Sulfonamides |
Structure-Activity Relationship (SAR) Investigations in Synthetic Design
Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective bioactive molecules based on the this compound scaffold. By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features.
For isatin-based derivatives, SAR studies have been conducted across various therapeutic targets, including enzymes like α-glucosidase, α-amylase, and protein kinases. nih.govmdpi.com These studies reveal critical insights into how different substituents influence molecular interactions with a target protein.
Key SAR findings for indoline-2,3-dione derivatives include:
Aromatic Ring Substituents: The nature and position of substituents on the benzene ring significantly impact activity. Electron-withdrawing groups (EWGs) like nitro or halogen groups, and electron-donating groups (EDGs) like hydroxyl or methoxy (B1213986) groups, alter the electronic distribution of the ring. nih.gov For instance, in a series of isatin-based sulfonamides designed as α-glucosidase inhibitors, analogues bearing both chloro-substituents on the isatin ring and hydroxyl groups on the sulfonamide phenyl ring showed enhanced inhibitory potential. nih.gov This suggests that a combination of electronic effects and hydrogen-bonding capability is crucial for potent inhibition. nih.gov
N1-Position Substituents: Modification at the N1-position often influences potency and selectivity. The introduction of bulky or flexible alkyl chains can probe the steric tolerance of a binding pocket and improve pharmacokinetic properties.
C3-Position Derivatives: The moiety attached at the C3-position is often critical for target engagement. For example, in meridianin derivatives designed as JAK/STAT3 signaling inhibitors, the length of the alkyl chain linking an isothiouronium group to the indole core was found to be a key determinant of antitumor activity. mdpi.com
Computational methods, such as molecular docking, are frequently employed alongside synthesis to predict the binding modes of designed compounds and rationalize observed SAR trends. nih.govacademie-sciences.fr These studies can reveal specific hydrogen bonds, hydrophobic interactions, or stacking interactions between the ligand and the active site residues of a target enzyme, guiding further optimization of the scaffold. academie-sciences.fr
Table 3: SAR Insights for Indoline-2,3-dione Derivatives
| Target/Activity | Scaffold Position | Modification | Impact on Activity |
|---|---|---|---|
| α-Glucosidase Inhibition | Aromatic Ring | Addition of EWGs (e.g., -Cl) and EDGs (e.g., -OH) | Significantly enhanced inhibitory potential. nih.gov |
| α-Glucosidase Inhibition | Aromatic Ring | Addition of -NO₂ group | Reduced interaction with the enzyme's active site, leading to lower activity. nih.gov |
| Anticancer (JAK/STAT3) | C3-Side Chain | Isothiouronium linked by a six-carbon alkyl chain | Optimal length for potent antitumor activity. mdpi.com |
| Cholinesterase Inhibition | C2-Amide Moiety | Quinoxaline system | Most potent AChE inhibitor among a series of thiazole (B1198619) derivatives. academie-sciences.fr |
Computational and Theoretical Investigations of 7 Aminoindoline 2,3 Dione Systems
Quantum Chemical Studies
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 7-Aminoindoline-2,3-dione due to its favorable balance of accuracy and computational cost. researchgate.net These calculations focus on the electron density rather than the complex many-electron wavefunction. mdpi.com A common approach involves using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), which have been shown to provide reliable results for the geometry, properties, and vibrational frequencies of isatin (B1672199) derivatives. researchgate.net
The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. researchgate.net For this compound, DFT calculations would predict a largely planar bicyclic core, a characteristic feature of the isatin scaffold. researchgate.net
Conformational analysis for this molecule primarily involves the orientation of the amino (-NH₂) group at the C7 position. fccc.edu Key considerations include the rotation around the C7-N bond and the pyramidalization at the nitrogen atom. Theoretical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. youtube.com The planarity of the system and the potential for intramolecular hydrogen bonding between one of the amino hydrogens and the adjacent carbonyl oxygen at C2 would be significant factors influencing the most stable conformation.
Table 1: Representative calculated geometric parameters for this compound compared to experimental data for the parent isatin scaffold. Calculated values are typical for DFT/B3LYP/6-311+G(d,p) level of theory.
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which aids in the interpretation of experimental data.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) spectra can be computed. researchgate.net These calculations help assign the observed experimental bands to specific molecular motions, such as the characteristic C=O and N-H stretching vibrations. Calculated harmonic frequencies are often systematically higher than experimental values, and a scaling factor is typically applied to improve agreement. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to predict ¹H and ¹³C NMR chemical shifts. rsc.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated that often show excellent correlation with experimental results, aiding in structural elucidation. researchgate.net
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to study the electronic transitions of molecules. This method can predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of excitations from the ground state to various excited states. acs.org
Table 2: Representative calculated vibrational frequencies for key functional groups in this compound. *Values are hypothetical and typical for scaled DFT B3LYP/6-311+G(d,p) calculations.
DFT provides valuable electronic parameters that help in understanding the chemical behavior of molecules. nih.gov
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. researchgate.net The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of kinetic stability; a smaller gap suggests higher reactivity. irjweb.comwuxiapptec.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). irjweb.comajchem-a.com These values quantify the molecule's resistance to charge transfer and its tendency to accept electrons, providing a comprehensive picture of its reactivity. nih.govuokerbala.edu.iq
Molecular Electrostatic Potential (MEP): MEP maps are color-coded 3D visualizations of the total electrostatic potential on the electron density surface of a molecule. rsc.org They are invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygens, indicating nucleophilic sites, and positive potential (blue) around the amine and amide N-H protons, indicating electrophilic sites.
Table 3: Hypothetical global reactivity descriptors for this compound calculated at the DFT/B3LYP/6-311+G(d,p) level.
While DFT is a workhorse for many applications, other more computationally intensive methods can be used for higher accuracy or to validate DFT results. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method that incorporates electron correlation more explicitly than standard DFT functionals. nih.gov Composite schemes, which combine results from different levels of theory and basis sets, can achieve very high accuracy for energies and spectroscopic properties, approaching that of coupled-cluster (CC) methods. arxiv.org These high-level calculations are valuable for benchmarking the performance of different DFT functionals for the specific class of isatin-based molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure
Molecular Modeling and Simulation Approaches
Beyond the properties of an isolated molecule, molecular modeling and simulation techniques are used to investigate how this compound might interact with biological macromolecules, which is essential given the broad pharmacological activities of the isatin scaffold. nih.govnih.gov
Molecular Docking: This is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). nih.govwalisongo.ac.id For this compound, docking studies would be performed against known protein targets of isatin derivatives, such as cyclin-dependent kinases (CDKs), caspases, or other enzymes. nih.govnih.gov The process involves placing the ligand in the active site of the protein and scoring different poses based on factors like intermolecular forces, generating a binding affinity score (e.g., in kcal/mol). nih.govresearchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com
Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be performed to analyze the dynamic stability of the predicted ligand-protein complex over time. ut.ac.ir Starting with the best-docked pose, the system is simulated for a period (typically nanoseconds), allowing all atoms to move according to classical mechanics force fields. ut.ac.ir This provides insights into the conformational flexibility of the complex and the persistence of key intermolecular interactions, offering a more realistic view of the binding event than static docking. nih.govnih.gov
Table 4: Illustrative molecular docking results for this compound with a representative protein target, Cyclin-Dependent Kinase 2 (CDK2).
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. nih.govacs.org
For derivatives of the indoline-2,3-dione scaffold, molecular docking has been successfully used to elucidate their mechanism of action against various enzymes. For instance, studies on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives as inhibitors of α-glucosidase and α-amylase—enzymes relevant to diabetes—used docking to determine the binding affinity and identify key interactions with active site residues. nih.govacs.org
The process involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each. This score estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction. mdpi.com Visualization of the best-docked pose reveals specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govmdpi.com For example, docking of a novel 7-azaindole (B17877) derivative into the adenosine-binding pocket of the DDX3 helicase showed a strong interaction with key residues Tyr200 and Arg202, with a favorable docking score of -7.99 kcal/mol. nih.gov
Table 1: Representative Molecular Docking Data for Indoline-2,3-dione Derivatives Against Various Targets This table is illustrative, compiled from data on related compounds to demonstrate typical findings from docking studies.
| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzenesulfonohydrazide (B1205821) Derivative | α-Glucosidase | -6.29 | Not specified | nih.gov |
| Benzenesulfonohydrazide Derivative | α-Amylase | -5.46 | Not specified | nih.gov |
| 7-Azaindole Derivative (7-AID) | DDX3 Helicase | -7.99 | Tyr200, Arg202 | nih.gov |
| Indole-Aminoquinazoline Hybrid | EGFR-TK | -8.6 to -10.1 | Met793, Leu718, Cys797 | mdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. tandfonline.com
For indoline-2,3-dione systems, MD simulations are used to validate the results of docking studies. After a ligand is docked into a protein's active site, an MD simulation can be run on the complex. If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the predicted binding mode. For example, an MD simulation study was used to confirm the stability of a lead indoline-2,3-dione inhibitor within the active site of the fatty acid amide hydrolase (FAAH) enzyme. tandfonline.com
These simulations track the trajectory of the complex over nanoseconds, revealing the flexibility of both the ligand and the protein. The resulting data can be analyzed to understand the conformational landscape—the collection of different shapes or conformations that a molecule can adopt. This is crucial because biological function is often linked to conformational changes. tandfonline.com
Computational Insights into Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are invaluable for elucidating SAR by correlating specific structural features with observed activity, thereby guiding the design of more potent and selective molecules. acs.orgjournaljpri.com
For the isatin (indoline-2,3-dione) scaffold, computational SAR studies have identified key positions on the ring system where modifications can significantly impact biological effects. acs.orgresearchgate.net For example, studies on isatin derivatives as monoamine oxidase (MAO) inhibitors have shown that:
A hydroxyl group at the C-5 position tends to increase selectivity for MAO-A. acs.org
Substitution at the C-5 position with a halogen on a benzyloxy group can increase affinity for MAO-B. acs.org
The length of an alkyl chain substituent can be critical for activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate chemical structure to activity. journaljpri.com These models use descriptors calculated from the molecular structure (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. journaljpri.com This approach reduces the cost and time of drug discovery by prioritizing the synthesis of the most promising candidates. journaljpri.com
Table 2: Summary of Structure-Activity Relationships for Isatin Derivatives
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C5 | Hydroxyl group (-OH) | Increases selectivity for MAO-A inhibition | acs.org |
| C5 | Electron-donating groups | Higher tyrosinase inhibitory activity | researchgate.net |
| C5 | Halogenated benzyloxy group | Increases affinity for MAO-B inhibition | acs.org |
| N1 | Methyl group (-CH3) | Increases affinity for MAO-B inhibition | acs.org |
| Urea Moiety | Increasing alkyl carbon number | Decreased tyrosinase inhibitory activity | researchgate.net |
Theoretical Studies on Tautomerism and Isomerism of Indoline-2,3-dione Systems
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. orientjchem.org The indoline-2,3-dione system can exist in keto-enol tautomeric forms. Understanding the relative stability of these forms is important because the reactivity and biological activity of a molecule can depend on which tautomer is predominant. orientjchem.org
Theoretical methods, particularly Density Functional Theory (DFT), are highly effective for studying tautomerism. earthlinepublishers.comresearchgate.netruc.dk These calculations can determine the geometric structure and relative energies of different tautomers in the gas phase and in various solvents. orientjchem.orgresearchgate.net Studies on related dione (B5365651) systems have shown that DFT calculations can accurately predict the most stable tautomer. earthlinepublishers.comresearchgate.net For example, in a study of 3-phenyl-2,4-pentanedione, DFT calculations found the keto form to be more stable than the enol form in both the gas phase and in solution. orientjchem.org Similarly, for 3,3′-dihydroxy-2,2′-diindan-1,1′-dione, DFT calculations identified the dihydroxy-dione structure as the most stable form in the ground state. nih.gov These computational approaches provide fundamental insights into the intrinsic chemical properties of the indoline-2,3-dione core structure.
Application of Computational Tools for Molecular Visualization and Analysis (e.g., Avogadro)
Computational research on molecules like this compound relies on a suite of software tools for visualization and analysis. Avogadro is an advanced, open-source molecular editor and visualizer that is widely used in computational chemistry, materials science, and bioinformatics. liu.seavogadro.ccwikipedia.orgsourceforge.net
Avogadro provides an intuitive interface for a variety of critical tasks: wikipedia.orgsourceforge.netsoftonic.com
Building and Editing Molecules: Researchers can construct the 3D structure of this compound from scratch or modify existing structures.
High-Quality Visualization: It offers flexible rendering options (e.g., ball-and-stick, space-filling models) to visually inspect molecular geometry and properties. wikipedia.org
Input File Generation: Avogadro can generate input files formatted for various computational chemistry software packages, streamlining the process of setting up complex calculations like DFT or MD simulations. wikipedia.org
Energy Minimization: It includes tools for geometry optimization using force fields, which is a quick way to find a stable, low-energy conformation of a molecule before performing more computationally expensive calculations. researchgate.net
Extensibility: Its powerful plugin architecture allows developers to add new features and functionalities, including interactive tools and Python scripts. wikipedia.orgsourceforge.net
Software like Avogadro is essential for the entire computational workflow, from the initial creation of a molecular model to the final analysis of simulation results, making complex chemical data more accessible and interpretable. avogadro.ccsoftonic.com
Advanced Research Directions and Synthetic Utility of 7 Aminoindoline 2,3 Dione
Role in the Synthesis of Complex Heterocyclic Compounds
7-Aminoindoline-2,3-dione, a derivative of isatin (B1672199), serves as a versatile precursor in the synthesis of a wide array of complex heterocyclic compounds. Its bifunctional nature, containing a reactive ketone at the C-3 position and a lactam carbonyl at C-2, allows for diverse chemical transformations. The presence of the amino group at the 7-position further enhances its utility, providing a site for additional modifications or influencing the reactivity of the indoline (B122111) core. This scaffold is instrumental in building polycyclic systems that are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov
The reactions often involve condensation at the C-3 carbonyl with various nucleophiles, followed by cyclization reactions. For instance, reactions with compounds containing adjacent nucleophilic groups can lead to the formation of fused heterocyclic systems. The amino group can participate in these cyclization reactions or can be used as a handle to introduce other functional groups, thereby expanding the structural diversity of the resulting molecules. The synthesis of complex structures like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones has been achieved starting from amino acid derivatives, showcasing the potential for creating elaborate, fused heterocyclic systems. nih.gov These complex molecules are often investigated for their potential biological activities. nih.gov
Applications as Building Blocks in Organic Synthesis
The utility of this compound as a fundamental building block in organic synthesis is well-established. umich.edunih.govnih.gov Its ability to participate in a variety of chemical reactions makes it a valuable starting material for constructing molecules with significant structural complexity and potential pharmacological relevance.
Indoline-2,3-diones are pivotal starting materials for the synthesis of numerous indole (B1671886) derivatives. rsc.orgopenmedicinalchemistryjournal.comorganic-chemistry.org The core structure can be modified through various reactions to yield substituted indoles, oxindoles, and other related compounds. A common strategy involves the reduction of the C-3 keto group and subsequent dehydration to form the indole ring system. For example, the reduction of (2-oxoindolin-3-ylidene)acetonitriles, which can be derived from indoline-2,3-diones, yields (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles. mdpi.com
Furthermore, the isatin scaffold can be a precursor to bis(indolyl)methanes, which are known for their biological activities. mdpi.com The synthesis of these and other indole derivatives often capitalizes on the reactivity of the C-3 position, which readily undergoes condensation with electron-rich aromatic and heteroaromatic compounds, including indole itself. The amino group at the 7-position can be functionalized to introduce further diversity into the final indole products.
This compound is a valuable synthon for the construction of quinoline (B57606) and other polycyclic aromatic systems. Fused tetracyclic systems containing a quinoline moiety are a significant class of organic molecules, with many exhibiting a range of biological activities, including antitumor and antimicrobial properties. nih.gov The Pfitzinger reaction, a classical method for quinoline synthesis, can be adapted using isatin derivatives and carbonyl compounds to build the quinoline ring onto the indoline framework.
The synthesis of indolo[3,2-c]quinolines, for example, can be achieved through the reductive cyclization of 2-(2-nitrophenyl)indoles. nih.gov While not a direct reaction of this compound, this illustrates the pathways available from indole-based precursors to construct fused quinoline systems. Methodologies for creating quinoline-fused triazolo-azepine derivatives have also been developed, demonstrating the potential to build complex, multi-ring systems. rsc.org The strategic placement of the amino group on the starting isatin can influence the electronic properties and reactivity of the intermediates, potentially guiding the regioselectivity of the cyclization reactions.
Spirooxindoles, which feature a spiro center at the C-3 position of the indoline core, are a prominent class of compounds in pharmaceutical research due to their diverse biological properties. nih.gov this compound is an excellent starting material for the synthesis of these spiro compounds. The C-3 ketone is susceptible to nucleophilic attack, leading to the formation of an intermediate that can undergo subsequent cyclization to form the spirocyclic system.
A variety of heterocyclic rings can be attached at the spiro center. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of spiro[indoline-3,3′-pyrazoline]-2-ones, while reaction with thiourea (B124793) can yield spiro[indoline-3,4′-pyrimidin]-2-ones. nih.gov Multi-component reactions are often employed for the efficient, one-pot synthesis of complex spiro[indoline-heterocycles]. nih.gov These reactions highlight the versatility of the indoline-2,3-dione scaffold in generating structurally diverse and complex three-dimensional molecules. researchgate.netsrce.hrcolab.ws
| Starting Material | Reagent(s) | Resulting Spiro-heterocycle | Reference |
| Isatin derivative | Hydrazine Hydrate (B1144303) | Spiro[indoline-3,3′-pyrazoline] | nih.gov |
| Isatin derivative | Thiourea, KOH | Spiro[indoline-3,4′-pyrimidine] | nih.gov |
| Isatin derivative | Thioglycolic Acid | Spiro[indoline-3,2′-thiazolidine] | nih.gov |
| Isatin derivative | 2-Aminobenzamide | Spiro[indoline-quinazoline] | nih.gov |
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of synthetic routes involving indoline-2,3-diones with flow chemistry and automated platforms represents a significant advancement in chemical manufacturing. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved control over reaction parameters (temperature, pressure, and reaction time), and greater scalability. researchgate.netportonpharma.com These benefits are particularly relevant for reactions that are highly exothermic or involve unstable intermediates.
Automated flow synthesis systems enable the rapid optimization of reaction conditions and the efficient production of compound libraries. soci.orgthieme-connect.de For the synthesis of indole derivatives, flow reactors have been successfully used for reactions such as the Fischer indole synthesis, allowing for high-temperature and high-pressure conditions to be safely employed, often leading to higher yields and shorter reaction times. mdpi.com While specific examples detailing the use of this compound in automated flow platforms are still emerging, the extensive use of the parent isatin scaffold in flow synthesis suggests a strong potential for its derivatives. mdpi.com The development of such processes for this compound could facilitate more efficient and safer production of its complex derivatives for pharmaceutical research.
| Technology | Advantage | Application to Indoline-2,3-dione Chemistry | Reference |
| Flow Chemistry | Enhanced safety, precise control, scalability | Fischer indole synthesis, derivatization reactions | mdpi.comresearchgate.net |
| Automated Platforms | High-throughput screening, rapid optimization | Library synthesis, process development | soci.orgthieme-connect.de |
| Microreactors | High surface-to-volume ratio, rapid mixing | Reactions with unstable intermediates | mdpi.com |
Development of Novel Catalytic Systems for Specific Transformations of Indoline-2,3-diones
Research into novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving indoline-2,3-diones. The development of catalysts for asymmetric transformations is of particular interest, as the stereochemistry of the final products often dictates their biological activity. For instance, the use of chiral directing groups, such as 7-azaindoline, can control the stereoselectivity of reactions by forming stable complexes with metal catalysts. mdpi.com
Various catalytic systems have been explored for transformations of the indoline-2,3-dione scaffold. Metal catalysts, including those based on palladium, copper, and iridium, are widely used for cross-coupling and cyclization reactions to build diverse indole derivatives. organic-chemistry.org Organocatalysis has also emerged as a powerful tool for these transformations. The development of new catalytic methods, such as synergistic catalysis, where multiple catalysts work in concert, allows for novel and complex transformations of latent enolates derived from indoline-2,3-dione amides. mdpi.com These advanced catalytic approaches are essential for synthesizing complex molecules from this compound with high levels of control and efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
